7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Description
This compound belongs to the pyrrolopyridazine family, characterized by a fused pyrrole-pyridazine ring system. The structure includes a carboxylic acid group at position 6 and a 2-trimethylsilylethoxymethyl (SEM) protecting group at position 6. The SEM group is commonly used in organic synthesis to shield reactive sites (e.g., hydroxyl or amino groups) during multi-step reactions, enabling selective functionalization . Its molecular formula is C₁₂H₁₉N₃O₃Si, with a molecular weight of 301.39 g/mol.
Properties
IUPAC Name |
7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3Si/c1-20(2,3)7-6-19-9-16-11(13(17)18)8-10-4-5-14-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENFGOJIFEXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=C1N=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrolo[2,3-c]pyridazine core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.
Medicine
Pharmaceutical research explores the potential of this compound as a lead molecule for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where pyrrolo[2,3-c]pyridazine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be utilized in the development of specialty chemicals and advanced materials. Its reactivity and stability under various conditions make it valuable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-c]pyridazine Derivatives
Ethyl 5-Amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate
- Structure : Differs by having an ethyl ester (vs. carboxylic acid) and phenyl substituents at positions 3 and 3.
- Key Differences :
- The ester group reduces acidity compared to the free carboxylic acid, affecting hydrogen-bonding interactions.
- Phenyl groups enhance aromatic stacking but may reduce solubility.
- Applications : Primarily explored as synthetic intermediates for heterocyclic chemistry .
Methyl 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate
Pyrrolo[2,3-d]pyrimidine Derivatives
7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
- Structure : Contains a pyrimidine ring (vs. pyridazine) and a 3-methoxypropyl substituent.
- The methoxypropyl group is less bulky than SEM, favoring easier synthetic manipulation .
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
7-Alkyl/Aryl-Substituted Analogs
7-Alkyl-4-amino-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acids
- Structure: Alkyl chains (e.g., methyl, ethyl) at position 7 with an amino group.
- Key Differences: Amino groups enable nucleophilic reactions (e.g., amide coupling), unlike the inert SEM group. Smaller alkyl chains reduce steric bulk, facilitating crystallization .
Table 1: Key Properties of Selected Compounds
Biological Activity
7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid (CAS Number: 2470439-21-3) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₃Si, with a molecular weight of 293.39 g/mol. The structure features a pyrrolo[2,3-c]pyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2470439-21-3 |
| Molecular Formula | C₁₃H₁₉N₃O₃Si |
| Molecular Weight | 293.39 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various protein targets, particularly kinases involved in cellular signaling pathways. For instance, compounds with similar structural motifs have been identified as inhibitors of Janus kinases (JAKs) and other serine/threonine kinases, which play crucial roles in cancer and inflammatory diseases.
Case Studies
-
Inhibition of CAMKK2 :
A study highlighted the role of CAMKK2 (calcium/calmodulin-dependent protein kinase kinase 2) in cancer progression. Inhibition of CAMKK2 using small molecules led to reduced proliferation and increased apoptosis in various cancer cell lines. The structural similarity of this compound to known CAMKK2 inhibitors suggests it may exhibit similar inhibitory effects . -
PNP Inhibition :
Another research focused on purine nucleoside phosphorylase (PNP) inhibitors that showed selectivity towards specific pathogenic enzymes. While the direct activity of the compound on PNP was not detailed, its structural relatives have demonstrated low nanomolar inhibitory activities against PNP in various studies . This indicates a potential for further exploration into its role as a PNP inhibitor.
Biological Evaluation
The compound's biological evaluation involves assessing its cytotoxicity and selectivity against different cell lines:
- Cytotoxicity : Preliminary data suggest that compounds within this chemical class exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing selectivity towards lymphoblastic cells over others like HeLa or HepG2 .
- Selectivity Studies : The selectivity profile is crucial for therapeutic applications. Compounds derived from the pyrrolo[2,3-c]pyridazine scaffold have shown promising selectivity towards specific targets while minimizing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
